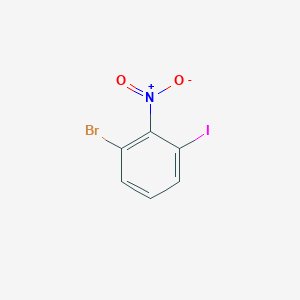

1-Bromo-3-iodo-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

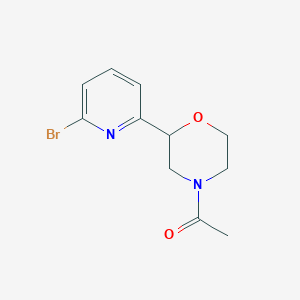

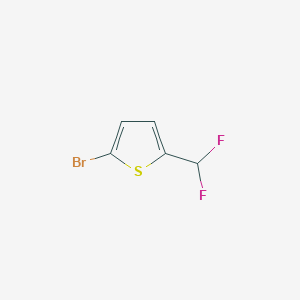

1-Bromo-3-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3BrINO2 . It has an average mass of 327.902 Da and a monoisotopic mass of 326.839172 Da .

Synthesis Analysis

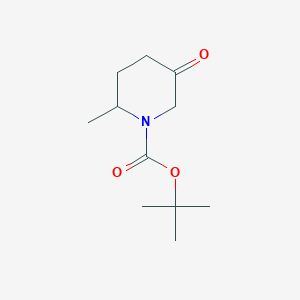

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . For instance, the nitration of aromatic compounds like benzene can be achieved in the liquid phase . Direct nitration of a substituted benzene, where the substituent is electron-withdrawing (like NO2), generally produces the 1,3-isomer .Molecular Structure Analysis

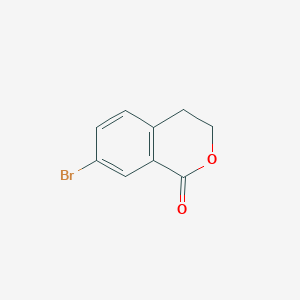

The molecular structure of 1-Bromo-3-iodo-2-nitrobenzene consists of a benzene ring substituted with a bromo group, an iodo group, and a nitro group .Chemical Reactions Analysis

Nitro compounds like 1-Bromo-3-iodo-2-nitrobenzene can undergo various reactions. For example, they can participate in electrophilic aromatic substitution reactions . Additionally, 1-Bromo-2-nitrobenzene can undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis

1-Bromo-3-iodo-2-nitrobenzene has a density of 2.3±0.1 g/cm³, a boiling point of 324.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 53.4±0.3 cm³, and it has a polar surface area of 46 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-Bromo-3-iodo-2-nitrobenzene has been explored in various synthetic and chemical reaction studies. For instance, it has been used in ring halogenation reactions. Bovonsombat and Mcnelis (1993) demonstrated the use of [Hydroxy(tosyloxy)iodo]benzene as an effective catalyst in the halogenation of polyalkylbenzenes, leading to the production of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993). Additionally, Banwell et al. (2004) reported the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones via palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters (Banwell et al., 2004).

Electochemistry and Spectroscopy

The electrochemical behavior and spectral properties of halonitrobenzenes, including 1-bromo-3-iodo-2-nitrobenzene, have been a subject of research. Kitagawa et al. (1963) studied the voltammetry and electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, contributing to a deeper understanding of their electrochemical properties (Kitagawa et al., 1963).

Structural Analysis

Structural analysis is another application area. Mroz et al. (2020) conducted anisotropic displacement parameters calculations and X-ray diffraction experiments on 1-(halomethyl)-3-nitrobenzene compounds, including the bromo variant, offering insights into their crystal structures (Mroz et al., 2020).

Nonlinear Optical Properties

The potential of 1-Bromo-3-iodo-2-nitrobenzene in nonlinear optical applications has been explored. For instance, Kumar et al. (2016) studied the nonlinear optical properties of 1-Iodo-3-Nitrobenzene, which can provide insights into similar compounds like 1-Bromo-3-iodo-2-nitrobenzene (Kumar et al., 2016).

Environmental and Sensing Applications

In the context of environmental and sensing applications, Vinoth et al. (2020) described the use of a zinc stannate-graphitic carbon nitride nanocomposite for the electrochemical sensing of nitrobenzene, which may have implications for detecting compounds like 1-Bromo-3-iodo-2-nitrobenzene (Vinoth et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions of research on 1-Bromo-3-iodo-2-nitrobenzene could involve exploring its potential applications in various chemical reactions, such as palladium-mediated Ullmann cross-coupling reactions . Additionally, further studies could investigate its physical and chemical properties, as well as safety measures for its handling and disposal .

Eigenschaften

IUPAC Name |

1-bromo-3-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXDVNRQFNSTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-iodo-2-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)

![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)